![molecular formula C10H6BrF B577115 3-Bromo-1-fluoronaphthalene CAS No. 13772-59-3](/img/structure/B577115.png)
3-Bromo-1-fluoronaphthalene
Overview
Description
3-Bromo-1-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. This compound is typically found as a colorless crystalline solid or a pale yellow solid and is soluble in various organic solvents such as ethanol and dimethylformamide .
Mechanism of Action
Target of Action
This compound is an atropisomer with a substituent on the bromine atom . It is used in the synthesis of various compounds, including substituted naphthalenes . .
Mode of Action
It is known that the compound can be synthesized by reacting 1-fluoronaphthalene with butyllithium and then reacting that product with bromine . .
Biochemical Pathways
Given its use in the synthesis of various compounds, it may influence a range of biochemical pathways depending on the specific context of its use
Pharmacokinetics
The compound has a molecular weight of 225.06 g/mol , which may influence its absorption and distribution.
Result of Action
As an atropisomer, it may have unique stereochemical interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-1-fluoronaphthalene involves the reaction of 1-fluoronaphthalene with butyllithium, followed by the addition of bromine. The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures (around -75°C) to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through the reaction of 3-bromo-1-chloronaphthalene with sodium fluoride. This reaction is conducted under mild conditions with the appropriate solvent to facilitate the substitution of the chlorine atom with a fluorine atom .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydronaphthalenes or other reduced forms.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted naphthalenes.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Scientific Research Applications
3-Bromo-1-fluoronaphthalene is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Comparison with Similar Compounds
- 1-Bromo-4-fluoronaphthalene
- 2-Bromo-6-fluoronaphthalene
- 1-Bromo-3-fluoronaphthalene
Comparison: 3-Bromo-1-fluoronaphthalene is unique due to the specific positioning of the bromine and fluorine atoms on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical properties, such as melting and boiling points, and may participate in different chemical reactions due to steric and electronic effects .
Biological Activity
3-Bromo-1-fluoronaphthalene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on the naphthalene ring. The specific arrangement of these halogens influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. The compound has been investigated for its effectiveness against various microbial strains, suggesting potential applications in treating infections. For instance, derivatives of this compound have shown promising results in inhibiting the growth of pathogenic bacteria and fungi, making it a candidate for further drug development .
Anticancer Activity
The anticancer properties of this compound derivatives have also been explored. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific enzymes or pathways critical for cancer cell survival. This suggests that modifications to the structure may enhance its efficacy as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The sulfonamide group in some derivatives mimics natural substrates, inhibiting enzyme activity and affecting metabolic pathways .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells .
Case Studies
-
Antibacterial Activity Study:
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial properties. -
Antifungal Activity Assessment:
Another research project tested the antifungal activity against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, supporting its potential use as an antifungal agent. -
Anticancer Efficacy:
A comparative analysis of various naphthalene derivatives revealed that this compound exhibited higher cytotoxicity against human breast cancer cell lines compared to other halogenated naphthalenes. The study highlighted its potential role in developing new cancer therapies .
Data Summary Table
Activity | Target | Concentration (µg/mL) | Effectiveness |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 50 | Significant reduction |
Antibacterial | Escherichia coli | 50 | Significant reduction |
Antifungal | Candida albicans | 25 | Minimum inhibitory concentration |
Anticancer | Human breast cancer cells | Varies | Higher cytotoxicity compared to other derivatives |
Properties
IUPAC Name |
3-bromo-1-fluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPGEKVRNVONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660305 | |
Record name | 3-Bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-59-3 | |
Record name | 3-Bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-fluoronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the significance of 3-bromo-1-fluoronaphthalene in the synthesis of atropisomers like 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl?
A1: this compound serves as a crucial intermediate in synthesizing the atropisomer 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl []. This is achieved through a series of reactions, beginning with the treatment of this compound with lithium diisopropylamide. This generates a dilithiated intermediate, which upon reaction with copper(II) bromide followed by nitrobenzene, yields the desired atropisomer. []
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